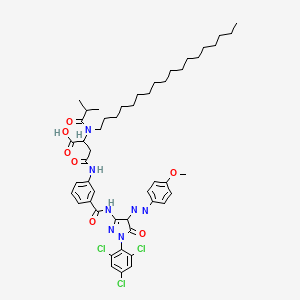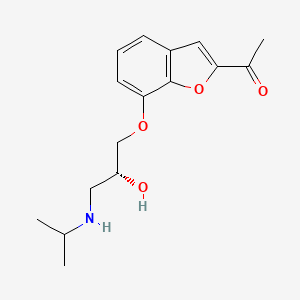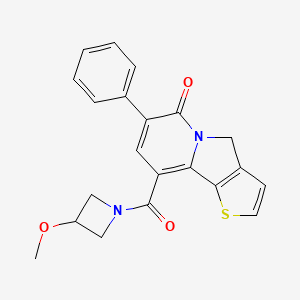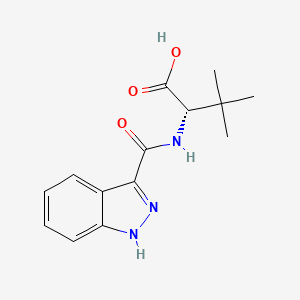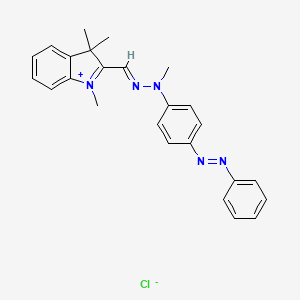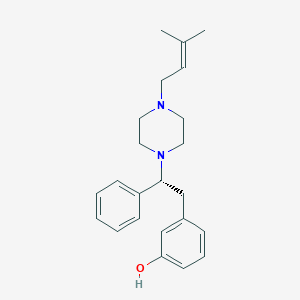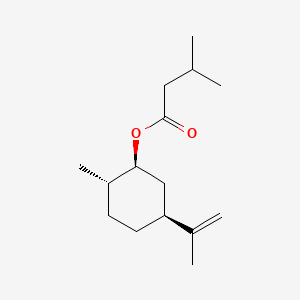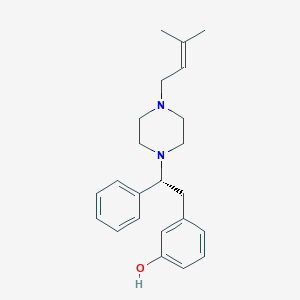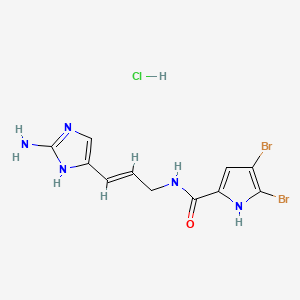
Oroidin hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oroidin hydrochloride is a bromopyrrole alkaloid originally isolated from marine sponges of the genus Agelas . It belongs to the pyrrole-2-aminoimidazole structural class, which is known for its unique structural complexity and diverse biological activities . This compound has shown potential as a drug candidate for various diseases due to its wide range of biological activities .
Métodos De Preparación
Oroidin hydrochloride can be synthesized from pyrrole-2-carboxylic acid through a series of reactions, including halogen substitution, amide condensation, and reductive amination . The synthetic route involves the following steps:
Halogen Substitution: Pyrrole-2-carboxylic acid undergoes halogen substitution to introduce bromine atoms.
Amide Condensation: The halogenated pyrrole-2-carboxylic acid is then subjected to amide condensation to form the amide bond.
Reductive Amination: The final step involves reductive amination to introduce the aminoimidazole group, resulting in the formation of this compound.
Análisis De Reacciones Químicas
Oroidin hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives with enhanced biological activities.
Substitution: Halogen substitution reactions are commonly used to introduce different halogen atoms into the pyrrole ring.
Common reagents and conditions used in these reactions include halogenating agents, reducing agents, and amide-forming reagents . The major products formed from these reactions are various oroidin derivatives with potential biological activities .
Aplicaciones Científicas De Investigación
Oroidin hydrochloride has a wide range of scientific research applications, including:
Antimicrobial Activity: This compound and its derivatives have shown promising antimicrobial activity against various bacterial and fungal strains.
Anticancer Activity: This compound analogues have demonstrated cytotoxicity towards cancer cells, making them potential candidates for anticancer drug development.
Antiparasitic Activity: This compound has shown activity against parasitic infections, making it a potential candidate for antiparasitic drug development.
Biofilm Inhibition: This compound and its derivatives have been found to inhibit biofilm formation, which is important for preventing bacterial infections.
Mecanismo De Acción
The mechanism of action of oroidin hydrochloride involves its interaction with various molecular targets and pathways. This compound exerts its effects by binding to specific receptors and enzymes, leading to the inhibition of key biological processes . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The anticancer activity of this compound analogues is due to their ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Oroidin hydrochloride is unique compared to other similar compounds due to its structural complexity and diverse biological activities. Some similar compounds include:
Clathrodin: Another bromopyrrole alkaloid isolated from marine sponges, known for its antimicrobial activity.
Hymenidin: A related compound with similar structural features and biological activities.
Pyrrole-2-aminoimidazole derivatives: A family of compounds with similar structural motifs and biological activities.
This compound stands out due to its relatively simple structure and lower molecular mass, making it suitable for chemical optimization and the development of new derivatives .
Propiedades
Número CAS |
203399-38-6 |
|---|---|
Fórmula molecular |
C11H12Br2ClN5O |
Peso molecular |
425.51 g/mol |
Nombre IUPAC |
N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4,5-dibromo-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C11H11Br2N5O.ClH/c12-7-4-8(18-9(7)13)10(19)15-3-1-2-6-5-16-11(14)17-6;/h1-2,4-5,18H,3H2,(H,15,19)(H3,14,16,17);1H/b2-1+; |
Clave InChI |
VECNMAOSMHEWJB-TYYBGVCCSA-N |
SMILES isomérico |
C1=C(NC(=C1Br)Br)C(=O)NC/C=C/C2=CN=C(N2)N.Cl |
SMILES canónico |
C1=C(NC(=C1Br)Br)C(=O)NCC=CC2=CN=C(N2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


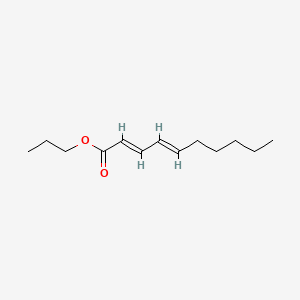
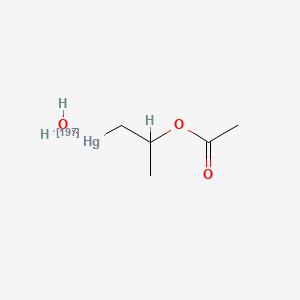
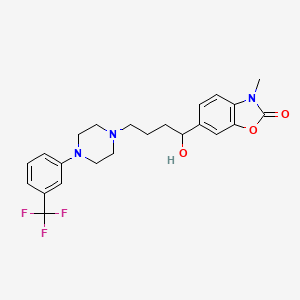
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(pentoxymethyl)phenyl]ethanone](/img/structure/B12753007.png)
